AC-D-PHE-OME
Overview
Description
AC-D-PHE-OME, also known as methyl (2R)-2-acetamido-3-phenylpropanoate, is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
AC-D-PHE-OME can be synthesized through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. One common method involves the protection of the amino group of phenylalanine with an acetyl group, followed by esterification with methanol to form the methyl ester . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and may involve reagents such as sodium azide for deprotection .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient production of peptides with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
AC-D-PHE-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include various derivatives of phenylalanine, such as alcohols, amides, and substituted esters .
Scientific Research Applications
AC-D-PHE-OME has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of AC-D-PHE-OME involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, including peptidases and amidases, which catalyze its hydrolysis and other reactions . The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and undergoes transformation .
Comparison with Similar Compounds
Similar Compounds
- Acetyl-L-phenylalanine methyl ester
- N-Acetyl-DL-phenylalanine methyl ester
- Methyl N-acetylphenylalaninate
Uniqueness
AC-D-PHE-OME is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its D-configuration and acetyl protection make it particularly useful in stereospecific synthesis and enzymatic studies .
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHIFGXPVLPFD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21156-62-7 | |
Record name | Methyl N-acetyl-D-phenylalaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL N-ACETYL-D-PHENYLALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT1M79F3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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